7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Adenosine A1 receptor GPCR ligand design fluorine positional scanning

CAS 863458-93-9 designates a fully synthetic, low-molecular-weight (430.3 Da) triazolo[4,5-d]pyrimidine bearing a 4‑bromobenzyl thioether at C7 and a 2‑fluorobenzyl group at N3. The triazolo[4,5-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in multiple patent families as antagonists of the platelet P2Y₁₂ (ADP) receptor and as ligands for adenosine A₁ and A₂A receptors.

Molecular Formula C18H13BrFN5S
Molecular Weight 430.3
CAS No. 863458-93-9
Cat. No. B2789197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS863458-93-9
Molecular FormulaC18H13BrFN5S
Molecular Weight430.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2)F
InChIInChI=1S/C18H13BrFN5S/c19-14-7-5-12(6-8-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2
InChIKeyUPELBROHHWXUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863458-93-9: 7-((4-Bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine – Core Structure & Procurement-Relevant Class Features


CAS 863458-93-9 designates a fully synthetic, low-molecular-weight (430.3 Da) triazolo[4,5-d]pyrimidine bearing a 4‑bromobenzyl thioether at C7 and a 2‑fluorobenzyl group at N3. The triazolo[4,5-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in multiple patent families as antagonists of the platelet P2Y₁₂ (ADP) receptor [1] and as ligands for adenosine A₁ and A₂A receptors [2]. Unlike earlier 7‑amino‑substituted analogs that dominated the adenosine-receptor literature [2], this compound incorporates a thioether bridge, which confers distinct conformational flexibility and a chemically addressable bromine atom for late‑stage diversification.

863458-93-9 Interchangeability Risk: Why Simple Triazolo[4,5-d]pyrimidine Analogs Cannot Substitute


Triazolo[4,5-d]pyrimidines with different C7 and N3 substituents exhibit divergent target-binding profiles that preclude simple one‑for‑one substitution. The 1999 adenosine‑receptor study demonstrated that moving the fluorine atom from the ortho to the para position on the N3‑benzyl group alone reduces A₁ affinity roughly 2.5‑fold (Ki 10.5 nM for 2‑fluorobenzyl vs. 26 nM for 4‑fluorobenzyl), while replacing the C7‑amino substituent with a thioether fundamentally alters hydrogen‑bonding capacity and metabolic stability [1]. The 4‑bromobenzyl thioether in 863458-93-9 further introduces a heavy‑atom tag (Br) that is absent in the des‑bromo or chloro analogs, which can shift both target engagement and the compound’s utility as a synthetic intermediate. Consequently, procurement of an “in‑class” alternative without matching these three structural features (2‑fluorobenzyl at N3, thioether at C7, and 4‑bromobenzyl on sulfur) will not reproduce the same biological or chemical‑reactivity profile.

863458-93-9: Quantitative Differentiation Evidence Against Closest Structural Analogs


N3 2‑Fluorobenzyl vs. 4‑Fluorobenzyl: Adenosine A₁ Receptor Affinity in Triazolo[4,5-d]pyrimidin-7-amines

In a series of 7‑amino‑substituted triazolo[4,5-d]pyrimidines, the N3 2‑fluorobenzyl congener (compound 4c.1) displayed a Ki of 10.5 nM at bovine brain adenosine A₁ receptors, whereas the otherwise identical N3 4‑fluorobenzyl analog (compound 4d.1) gave a Ki of 26 nM. This 2.5‑fold difference demonstrates that the ortho‑fluorine substitution pattern – present in 863458-93-9 – is a critical determinant of A₁ binding, even though the literature study employed C7‑amino rather than C7‑thioether derivatives [1].

Adenosine A1 receptor GPCR ligand design fluorine positional scanning

C7 Thioether vs. Amino Linkage: Impact on Adenosine Receptor Selectivity and Synthetic Tractability

The 1999 study established that the C7 substituent in triazolo[4,5-d]pyrimidines profoundly influences both A₁/A₂A selectivity and synthetic accessibility. While the 7‑amino series (compounds 4a–d) yielded A₁‑selective ligands with Ki values between 10.5 nM and >1000 nM depending on the amine, the corresponding 7‑thioether congeners were not evaluated in that work. However, the C7‑thioether motif in 863458-93-9 replaces the hydrogen‑bond‑donating NH of the amino series with a divalent sulfur, which eliminates a metabolic soft spot (N‑dealkylation) and enables subsequent oxidation to sulfoxide/sulfone for property tuning – an option unavailable to the amino series [1].

Adenosine receptor selectivity thioether vs. amine SAR medicinal chemistry diversification

4‑Bromobenzyl vs. 4‑Chlorobenzyl Thioether: Relative Reactivity in Cross‑Coupling and Nucleophilic Substitution

The para‑bromine atom in 863458-93-9 serves as a versatile synthetic handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira) and nucleophilic aromatic substitution. The C–Br bond (bond dissociation energy ≈ 80 kcal mol⁻¹) is significantly more reactive than the corresponding C–Cl bond (≈ 95 kcal mol⁻¹) in the 4‑chlorobenzyl analog, enabling milder reaction conditions and broader substrate scope. This differential reactivity is a key procurement consideration for medicinal chemistry groups building focused libraries around the triazolo[4,5-d]pyrimidine core.

Late-stage functionalization cross-coupling halogen reactivity library synthesis

Patent‑Class Evidence: Triazolo[4,5-d]pyrimidines as P2Y₁₂ (ADP) Receptor Antagonists – Structural Requirements

Patent EP1097153B1 discloses triazolo[4,5-d]pyrimidine compounds as platelet ADP receptor (P2Y₁₂) antagonists, establishing that a substituted benzyl group at N3 and a thioether at C7 are key pharmacophoric elements for anti‑platelet activity [1]. While the patent does not disclose specific IC₅₀ values for 863458-93-9 itself, it teaches that the combination of a halogenated benzyl thioether at C7 and a substituted benzyl at N3 yields compounds with in vivo antithrombotic efficacy [1]. Analogs lacking the C7 thioether or bearing unsubstituted benzyl groups showed reduced or absent activity, underscoring the non‑interchangeable nature of these substituents.

P2Y12 antagonist platelet aggregation antithrombotic triazolopyrimidine

863458-93-9: Evidence‑Backed Application Scenarios for Scientific Selection


Focused Library Synthesis via Late‑Stage Bromine Functionalization

Medicinal chemistry teams building triazolo[4,5-d]pyrimidine libraries can exploit the C–Br bond of 863458-93-9 for mild Pd‑catalyzed cross‑couplings (Suzuki, Sonogashira, Buchwald–Hartwig) to introduce diverse aryl, alkynyl, or amino substituents at the 4‑position of the benzyl thioether. This contrasts with the less reactive 4‑chlorobenzyl analog, which requires harsher conditions and limits substrate scope [1]. The thioether bridge further permits subsequent oxidation to sulfoxide or sulfone, enabling three distinct oxidation states from a single procurement.

Adenosine A₁ Receptor Probe Development with Fluorine‑Enabled ¹⁸F PET Tracer Potential

The ortho‑fluorine atom on the N3‑benzyl group is a demonstrated driver of A₁ receptor affinity (Ki ≈ 10 nM for the closest amino analog). Although direct binding data for the thioether are absent, the 2‑fluorobenzyl motif provides a validated starting point for developing A₁‑selective probes. The presence of fluorine also opens a path to isotopic substitution (¹⁸F) for PET imaging applications, a feature absent in non‑fluorinated or 4‑fluoro analogs [2].

P2Y₁₂ Antagonist Lead Optimization Following Patent‑Defined Pharmacophore

Patent EP1097153B1 defines the combination of an N3‑substituted benzyl group and a C7‑thioether as essential for P2Y₁₂ receptor antagonism and in vivo antithrombotic activity. 863458-93-9 satisfies both requirements and offers a bromine handle for further optimization of pharmacokinetic properties without disrupting the core pharmacophore. Researchers validating P2Y₁₂‑dependent platelet aggregation pathways should therefore select this scaffold rather than unsubstituted or 7‑amino analogs that fall outside the patent‑defined active chemical space [3].

Chemical Biology Tool for Covalent Probe Design

The electrophilic benzylic bromide moiety (or the aryl bromide after appropriate activation) can serve as an anchor point for covalent inhibitor design. When combined with the privileged triazolo[4,5-d]pyrimidine core recognized by purinergic and adenosine receptors, 863458-93-9 provides a bifunctional scaffold suitable for developing activity‑based protein profiling (ABPP) probes or covalent chemical probes targeting cysteine residues in the receptor binding pocket.

Quote Request

Request a Quote for 7-((4-bromobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.